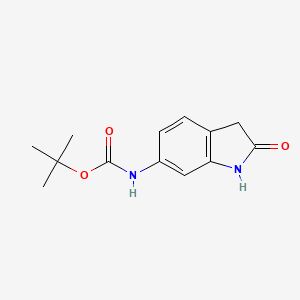

tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate

説明

特性

IUPAC Name |

tert-butyl N-(2-oxo-1,3-dihydroindol-6-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)14-9-5-4-8-6-11(16)15-10(8)7-9/h4-5,7H,6H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMDNEIXGBMMFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(CC(=O)N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184021-91-8 | |

| Record name | tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Physicochemical Properties of tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate, a key intermediate in contemporary drug discovery and development. The oxindole scaffold is a privileged structure in medicinal chemistry, and understanding the properties of its functionalized derivatives is paramount for optimizing synthetic routes, predicting pharmacokinetic behavior, and ensuring the quality of active pharmaceutical ingredients (APIs). This document delves into the structural attributes, predicted physicochemical parameters, and detailed experimental protocols for the characterization of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel therapeutics.

Introduction: The Strategic Importance of Functionalized Oxindoles

The 2-oxindole nucleus is a prominent heterocyclic motif found in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its rigid structure and potential for diverse functionalization make it an attractive starting point for the design of kinase inhibitors, anti-inflammatory agents, and other targeted therapies.[2][3] The introduction of a tert-butoxycarbonyl (Boc) protected amine at the 6-position, as in tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate, serves a critical role in multi-step synthetic pathways. The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[4]

The title compound is, therefore, a valuable building block for the synthesis of more complex molecules, allowing for selective modification at other positions of the oxindole ring. A thorough understanding of its physicochemical properties is not merely an academic exercise; it is a prerequisite for efficient process development, formulation, and ultimately, the successful translation of a chemical entity into a therapeutic agent.

Molecular Structure and Key Physicochemical Parameters

The chemical structure of tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate is depicted below.

Caption: Workflow for determining equilibrium solubility.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Add an excess amount of tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate to a known volume of purified water in a sealed glass vial.

-

Equilibration: Place the vial in a shaker bath maintained at a constant temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable standard curve.

Protocol for Determining LogP (Shake-Flask Method)

This protocol outlines the traditional and reliable shake-flask method for LogP determination.

Caption: Workflow for determining the octanol-water partition coefficient (LogP).

Step-by-Step Methodology:

-

Solvent Saturation: Pre-saturate n-octanol with water (or a pH 7.4 buffer) and vice-versa by mixing them overnight and then separating the layers.

-

Compound Addition: Prepare a stock solution of the compound. Add a small volume of the stock solution to a known volume of the pre-saturated n-octanol and water mixture.

-

Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

-

Phase Separation: Centrifuge the mixture to achieve a clean separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample each layer and determine the concentration of the compound using HPLC.

-

Calculation: Calculate the LogP value as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Conclusion

tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate is a strategically important building block in medicinal chemistry. While specific experimental data for this compound is limited, its physicochemical properties can be reasonably inferred from its structure and data from analogous compounds. The protocols outlined in this guide provide a robust framework for the experimental determination of its key properties, which is essential for its effective use in the synthesis of novel drug candidates. A thorough characterization of such intermediates is a cornerstone of a data-driven and efficient drug discovery and development process.

References

-

Fang, X., Lei, C., Yu, H.-Y., Huang, M.-D., & Wang, J.-D. (2010). tert-Butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1239–o1240. [Link]

-

Kavitha, S., et al. (2020). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. RSC Advances, 10(28), 16485-16497. [Link]

-

Alfa Aesar. (2025). Safety Data Sheet: tert-Butyl carbamate. [Link]

-

Omar, Y. M., et al. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Molecules, 27(17), 5649. [Link]

-

Pozharskii, A. F., et al. (1997). Synthesis and Properties of 2-Amino-6-nitroindoles. Russian Chemical Bulletin, 46(3), 524-527. [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

Kurbanova, M. M., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3185. [Link]

-

da Silva, J. F., et al. (2009). Oxindoles and copper complexes with oxindole-derivatives as potential pharmacological agents. Journal of the Brazilian Chemical Society, 20(9), 1594-1610. [Link]

-

Cole-Parmer. (2005). Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97%. [Link]

-

PubChem. (n.d.). tert-butyl [(2S)-1-(1H-indol-3-yl)-3-{[(2R)-1-oxo-3-phenyl-1-{[3-(pyridin-3-yl)propyl]amino}propan-2-yl]sulfanyl}propan-2-yl]carbamate. Retrieved March 17, 2026, from [Link]

-

PubChem. (n.d.). tert-butyl [(2R)-1-(1H-indol-3-yl)-3-{[(2S)-1-oxo-3-phenyl-1-{[2-(pyridin-3-yl)ethyl]amino}propan-2-yl]sulfanyl}propan-2-yl]carbamate. Retrieved March 17, 2026, from [Link]

-

NextSDS. (n.d.). tert-butyl N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]carbamate. Retrieved March 17, 2026, from [Link]

-

PubChemLite. (n.d.). Tert-butyl n-(2,2-dimethyl-2,3-dihydro-1h-indol-3-yl)carbamate. Retrieved March 17, 2026, from [Link]

-

Chen, G., et al. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy, 8, 1865-1875. [Link]

-

El-Gamal, M. I., et al. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Future Medicinal Chemistry, 16(10), 699-721. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. dovepress.com [dovepress.com]

- 3. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

Comprehensive Analytical and Physicochemical Profiling of tert-Butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate

Executive Summary

In modern medicinal chemistry, the oxindole (indolin-2-one) core is recognized as a "privileged scaffold," frequently serving as the hinge-binding motif in potent tyrosine kinase inhibitors (e.g., sunitinib and nintedanib analogs). tert-Butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate (CAS: 184021-91-8)—commonly referred to as 6-(Boc-amino)oxindole—is a critical synthetic intermediate in the development of these therapeutics.

The strategic installation of a tert-butyloxycarbonyl (Boc) protecting group at the 6-amino position provides essential orthogonal reactivity. It temporarily masks the exocyclic amine, allowing synthetic chemists to selectively functionalize the C3 position (via Knoevenagel condensations) or the N1 position (via alkylation) without undesired side reactions. This technical guide provides a rigorous breakdown of the compound's mass metrics and outlines a self-validating analytical workflow for its characterization.

Physicochemical Properties & Mass Metrics

Differentiating between average molecular weight (used for macroscopic stoichiometry) and monoisotopic exact mass (used for microscopic identification) is a fundamental requirement for the analytical validation of synthetic intermediates.

Table 1: Core Chemical Identifiers and Mass Metrics

| Parameter | Value | Analytical Significance |

| Chemical Formula | C13H16N2O3 | Defines the exact atomic composition of the protected scaffold. |

| CAS Registry Number | 184021-91-8 | Unique numerical identifier for cross-referencing chemical databases. |

| Average Molecular Weight | 248.28 g/mol | Calculated using standard atomic weights; utilized for molarity and yield calculations. |

| Monoisotopic / Exact Mass | 248.11609 Da | Calculated using the mass of the most abundant isotopes ( 12 C, 1 H, 14 N, 16 O) [1]. |

| Predicted [M+H]⁺ m/z | 249.12337 | The primary target ion observed in positive Electrospray Ionization (ESI+). |

| Predicted[M-H]⁻ m/z | 247.10881 | The primary target ion observed in negative Electrospray Ionization (ESI-). |

High-Resolution Mass Spectrometry (HRMS) Protocol

Validating the exact mass of tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate requires carefully tuned High-Resolution Mass Spectrometry (HRMS). The following protocol is a self-validating system; it incorporates internal controls (chromatographic desalting and lock-mass calibration) to ensure that the observed m/z is both accurate and free from artifactual interference.

Step 1: Analyte Preparation

-

Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol to create a stock solution. Dilute to a final working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

-

Causality: Formic acid acts as a volatile ion-pairing agent and provides an abundant proton source. This shifts the ionization equilibrium toward the protonated state, maximizing the yield of the [M+H]⁺ adduct (m/z 249.1234) in the ESI+ source.

Step 2: Chromatographic Desalting (UHPLC)

-

Action: Inject 2 µL of the working solution onto a sub-2 µm C18 reverse-phase column (e.g., 50 x 2.1 mm). Run a rapid linear gradient from 5% to 95% organic mobile phase over 5 minutes.

-

Causality: Direct infusion often leads to ion suppression from residual salts or synthesis byproducts (e.g., unreacted Boc-anhydride). UHPLC temporally resolves the target compound from these impurities, ensuring that the ESI droplet has a homogeneous charge distribution when the target elutes.

Step 3: Electrospray Ionization (ESI+)

-

Action: Set the capillary voltage to 3.0 kV and strictly limit the desolvation gas temperature to 300°C.

-

Causality: The Boc protecting group is notoriously thermolabile. Subjecting the compound to standard desolvation temperatures (>350°C) induces a facile McLafferty rearrangement or in-source fragmentation, resulting in the loss of isobutylene and CO₂ (a -100 Da mass shift) [2]. Capping the temperature at 300°C provides sufficient thermal energy for droplet desolvation while preserving the intact molecular ion.

Step 4: Time-of-Flight (TOF) Detection & Validation

-

Action: Acquire data in continuum mode across an m/z range of 100 to 1000. Simultaneously apply a continuous lock-mass spray (e.g., Leucine Enkephalin, [M+H]⁺ = 556.2771).

-

Causality: TOF mass analyzers are highly sensitive to ambient temperature fluctuations, which can cause the flight tube to micro-expand or contract. The lock-mass provides a real-time, known reference point. The software uses this to continuously correct instrumental drift, guaranteeing the < 5 ppm mass accuracy required to unequivocally confirm the formula C13H16N2O3.

Workflows and Logical Relationships

The following diagrams visualize the analytical pipeline for mass validation and the broader synthetic utility of the compound.

HRMS analytical workflow for exact mass validation of the Boc-protected oxindole.

Synthetic utility pathway demonstrating orthogonal functionalization of the oxindole core.

References

-

Title: 184021-91-8 (C13H16N2O3) - PubChemLite [1] Source: Université du Luxembourg / PubChem Database URL: [Link]

-

Title: Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS [2] Source: Journal of the American Society for Mass Spectrometry URL: [Link]

A Technical Guide to the Strategic Role of Boc-Protected 6-Aminooxindole Derivatives in Modern Drug Discovery

Abstract

The oxindole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds and approved pharmaceuticals. Strategic functionalization of the oxindole ring is a cornerstone of medicinal chemistry efforts aimed at modulating potency, selectivity, and pharmacokinetic properties. Among the various positions for substitution, the 6-amino group offers a particularly versatile handle for introducing a wide array of chemical diversity. However, the inherent reactivity of this primary amine necessitates a robust protection strategy to ensure controlled and high-yielding synthetic outcomes. This in-depth guide explores the critical role of tert-butyloxycarbonyl (Boc)-protected 6-aminooxindole derivatives as pivotal intermediates in drug discovery. We will dissect the rationale behind this protection strategy, detail synthetic methodologies, and showcase the application of these building blocks in the development of novel therapeutics targeting a range of diseases, from cancer to infectious agents.

The Oxindole Scaffold: A Privileged Structure in Medicinal Chemistry

The oxindole core, a bicyclic structure containing a fused benzene and pyrrolidinone ring, is a recurring feature in a multitude of natural products and synthetic molecules with significant therapeutic potential.[1] Its rigid framework provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The true power of the oxindole scaffold lies in its susceptibility to functionalization at various positions, allowing chemists to fine-tune its pharmacological profile.

Notably, the multikinase inhibitor Sunitinib, which features an oxindole core, has established the clinical significance of this scaffold in oncology.[2] This has spurred extensive research into novel oxindole derivatives as inhibitors of various protein kinases, including FLT3 and CDK2, which are implicated in cancer progression.[2] Beyond oncology, oxindole-based compounds have demonstrated promise as antimalarials, antiviral agents, and modulators of the central nervous system.[3][4][5]

Strategic Importance of the 6-Amino Functional Group

While substitutions at the N1 and C3 positions of the oxindole ring are common, the 6-position on the benzene ring provides a unique vector for structural modification. The introduction of a 6-amino group serves as a crucial synthetic handle for several reasons:

-

Vector for Diversity: The primary amine can be readily acylated, alkylated, arylated, or used in reductive amination and coupling reactions to introduce a vast library of substituents. This allows for extensive exploration of the structure-activity relationship (SAR).[6]

-

Modulation of Physicochemical Properties: The nature of the substituent at the 6-amino position can significantly impact the molecule's solubility, lipophilicity, and hydrogen bonding capacity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Key Pharmacophoric Interactions: The amino group itself, or the functionality introduced via this handle, can form critical hydrogen bonds or other interactions with amino acid residues in the active site of a target protein, enhancing binding affinity and selectivity.

The Boc Protecting Group: An Enabling Tool for Synthesis

The nucleophilic and basic nature of the 6-amino group necessitates its protection during many synthetic transformations to prevent unwanted side reactions and ensure regioselectivity.[7] The tert-butyloxycarbonyl (Boc) group is an exemplary choice for this purpose and is a cornerstone of modern organic synthesis.[8]

Advantages of the Boc Group:

-

Robustness and Stability: The Boc group is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, making it compatible with many common synthetic operations.[9]

-

Facile and Selective Removal: A key advantage is its lability under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[8][10] This deprotection is clean, high-yielding, and orthogonal to many other protecting groups.

-

Orthogonal Protection Strategies: The acid-lability of the Boc group makes it perfectly complementary to base-labile groups like Fmoc (fluorenylmethyloxycarbonyl) and hydrogenolysis-cleavable groups like Cbz (benzyloxycarbonyl). This orthogonality is crucial in complex, multi-step syntheses, allowing for the sequential deprotection and modification of different functional groups within the same molecule.[8]

The general scheme for the protection of an amine with di-tert-butyl dicarbonate (Boc anhydride) is a straightforward and high-yielding reaction.

Figure 1: General workflow for the Boc protection of a 6-aminooxindole.

Synthesis of Boc-Protected 6-Aminooxindole: A Representative Protocol

The synthesis of Boc-protected 6-aminooxindole derivatives typically begins with a commercially available or synthesized nitrated oxindole, which is then reduced to the corresponding amine, followed by protection.

Figure 2: A common synthetic pathway to Boc-protected 6-aminooxindole.

Experimental Protocol: N-Boc Protection of 6-Aminooxindole

This protocol describes a standard and highly effective method for the protection of the 6-amino group.

Materials:

-

6-Aminooxindole (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)[11]

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Stir bar and round-bottom flask

-

Standard workup and purification reagents (water, brine, sodium sulfate, silica gel)

Procedure:

-

Dissolution: Dissolve 6-aminooxindole in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a stir bar.

-

Addition of Base: Add the base (e.g., triethylamine) to the solution and stir for 5-10 minutes at room temperature.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate portion-wise to the stirring solution. The reaction is often exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Boc-protected 6-aminooxindole.

Applications in Drug Discovery: Targeting Disease with Precision

The Boc-protected 6-aminooxindole core is a gateway to a wide range of therapeutic candidates. After deprotection, the free amine is derivatized to generate final compounds for biological screening.

Anticancer Agents

The oxindole scaffold is a well-established pharmacophore for kinase inhibition.[2] Derivatization at the 6-amino position has led to potent inhibitors of several cancer-relevant kinases.

-

FLT3/CDK2 Inhibition: Novel oxindole-based derivatives bearing a pyridyl group attached via the 6-position have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 2 (CDK2), both of which are significant targets in leukemia and other solid tumors.[2]

-

Topoisomerase Inhibition: Bisindole-based pyrazolopyridine derivatives, synthesized from functionalized indole precursors, have shown promise as topoisomerase inhibitors, inducing DNA damage and exhibiting synergistic antileukemic activity.[12] The 6-position is often a key point for linking to other heterocyclic systems.

Antimalarial Activity

The malaria parasite's lifecycle offers unique targets for drug intervention. Indole and oxindole derivatives have been investigated for their ability to interfere with heme detoxification, a critical process for the parasite's survival.[3] The 6-amino group can be converted to an amidino group or other functionalities that enhance interaction with heme, preventing its sequestration into hemozoin and leading to parasite death.[3]

HIV Fusion Inhibitors

The entry of HIV into host cells is mediated by the viral glycoprotein gp41. Small molecules that can inhibit the conformational changes of gp41 can effectively block viral fusion. Structure-activity relationship studies have identified bisindole compounds, often linked at the 6-position, as potent HIV-1 fusion inhibitors.[5] The substituents at this position are critical for optimizing the hydrophobic and electronic interactions within the gp41 pocket.[5]

Structure-Activity Relationships (SAR)

The systematic modification of a lead compound is central to medicinal chemistry.[6] For 6-aminooxindole derivatives, SAR studies reveal how changes to the substituent at the 6-position influence biological activity.

Figure 3: The relationship between the 6-amino substituent and biological activity.

SAR Data for Selected Oxindole Derivatives

The following table summarizes representative SAR data, illustrating how modifications at the 6-position and elsewhere on the scaffold can impact anticancer activity.

| Compound ID | 6-Position Substituent | Other Key Substituents | Target Cell Line | Activity (GI₅₀ µM) | Citation |

| 7a | Unsubstituted Phenyl | 3,6-di(1H-indol-3-yl) | MV4-11 (Leukemia) | > 10 | [12] |

| 7d | 4-Fluorophenyl | 3,6-di(1H-indol-3-yl) | MV4-11 (Leukemia) | 2.44 | [12] |

| 5g | 2-Pyridyl (via linker) | 5-Cl on oxindole | OVCAR-4 (Ovarian) | Cytotoxic at 10 µM | [2] |

| 5l | 3-Pyridyl (via linker) | 6-Cl on oxindole | Multiple Lines | Broad Cytostatic/Cytotoxic | [2] |

Data synthesized from cited literature. GI₅₀ refers to the concentration required to inhibit cell growth by 50%.

The data clearly indicates that even subtle changes, such as the addition of a fluorine atom (7d vs. 7a), can dramatically increase potency.[12] Furthermore, the position of other substituents (e.g., chlorine at the 5- or 6-position) and the nature of the appended heterocycle (2-pyridyl vs. 3-pyridyl) significantly modulate the antiproliferative profile.[2]

Conclusion

Boc-protected 6-aminooxindole derivatives represent a class of exceptionally valuable and versatile intermediates in the field of drug discovery. The strategic placement of a protected amino group at the 6-position provides a reliable and flexible handle for generating extensive chemical libraries for SAR exploration. The stability and selective deprotection offered by the Boc group are critical for the successful execution of complex synthetic routes. From potent kinase inhibitors for cancer therapy to novel agents targeting infectious diseases, the downstream products of these intermediates continue to populate the drug development pipeline, underscoring the enduring importance of this synthetic strategy in the quest for new medicines.

References

- Fiveable. (2025, August 15). Boc: Organic Chemistry Study Guide.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 6). Boc Protection Strategy: Enhancing Efficiency in Complex Synthesis.

- BenchChem. (2025). The Indispensable Role of the Boc Protecting Group in Organic Chemistry: A Technical Guide.

- G, P., & al, et. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Htut, Y., et al. (2022). Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder.

- Frontiers. (n.d.). Discovery of potent bisindole-based pyrazolopyridine derivatives as topoisomerase inhibitors: DNA damage induction and synergistic antileukemic activity.

- PubMed. (2024, February 15). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation.

- PMC. (n.d.). Synthesis of Boc-protected bicycloproline. NIH.

- PubMed. (2019, March 20). Structure-Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the "Message-Address Concept" To Comprehend Their Functional Conversion.

- PMC. (n.d.). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed Central.

- MDPI. (2024, May 20). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor.

- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.

- Drug Design Org. (2005, May 15). Structure Activity Relationships.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. ukm.my [ukm.my]

- 4. Structure-Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the "Message-Address Concept" To Comprehend Their Functional Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 7. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fiveable.me [fiveable.me]

- 10. nbinno.com [nbinno.com]

- 11. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 12. Frontiers | Discovery of potent bisindole-based pyrazolopyridine derivatives as topoisomerase inhibitors: DNA damage induction and synergistic antileukemic activity [frontiersin.org]

crystal structure and X-ray diffraction of tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate

An In-Depth Technical Guide to the Structural Elucidation of tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate via Single-Crystal X-ray Diffraction

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and structural analysis of the title compound, tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate. While a public crystal structure for this specific molecule is not available as of this writing, this document serves as a predictive and instructional resource for researchers, scientists, and drug development professionals. It outlines the complete workflow required to obtain and analyze its three-dimensional structure, a critical step in modern medicinal chemistry for understanding structure-activity relationships (SAR) and designing next-generation therapeutics. The protocols herein are based on established chemical principles and data from closely related analogs.

Part 1: Introduction and Strategic Importance

tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate is a key synthetic intermediate in the development of various pharmaceutical agents. The oxindole core is a privileged scaffold found in numerous bioactive molecules, including kinase inhibitors used in oncology. The 6-amino substituent, protected here by a tert-butoxycarbonyl (Boc) group, provides a versatile handle for further chemical modification.

The precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions, governs a molecule's physicochemical properties and its ability to bind to a biological target. Single-crystal X-ray diffraction remains the gold standard for unequivocally determining this information. By understanding the crystal structure of this intermediate, chemists can gain insights into:

-

Conformational Preferences: The orientation of the bulky Boc-protecting group relative to the oxindole ring system.

-

Intermolecular Forces: The hydrogen bonding and van der Waals interactions that dictate crystal packing, which can influence solubility and solid-state stability.

-

Stereoelectronic Effects: How the electronic nature of the carbamate influences the geometry of the bicyclic core.

This guide provides the experimental and computational framework to elucidate these critical structural features.

Part 2: Proposed Synthesis and Crystallization Strategy

Synthesis of tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate

The synthesis of the title compound can be reliably achieved from commercially available 6-amino-1,3-dihydro-2H-indol-2-one. The Boc protection of the exocyclic amine is a standard transformation.

Experimental Protocol:

-

Reaction Setup: To a stirred suspension of 6-amino-1,3-dihydro-2H-indol-2-one (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water, add a base like triethylamine (1.5 eq.) or sodium bicarbonate (2.0 eq.).

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) in the same solvent to the suspension at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Purification: Upon completion, remove the organic solvent under reduced pressure. If necessary, add water and extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the title compound.

Crystallization: The Key to a High-Resolution Structure

Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent system is critical and is typically determined empirically.

Recommended Crystallization Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/methanol) to near saturation in a loosely capped vial. Allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion (Hanging Drop or Sitting Drop):

-

Hanging Drop: Dissolve the compound in a good solvent (e.g., acetone). Place a drop of this solution on a siliconized coverslip. Invert the coverslip over a well containing a poor solvent (e.g., hexanes), in which the compound is less soluble. The vapor of the poor solvent slowly diffuses into the drop, reducing the solubility and inducing crystallization.

-

Sitting Drop: A similar principle, but the drop of the compound solution sits on a pedestal within the well.

-

Causality Behind Solvent Choice: A solvent system that provides moderate solubility is ideal. If solubility is too high, the solution will be difficult to saturate. If it is too low, insufficient material will be in solution to form crystals. A binary solvent system, as used in vapor diffusion, allows for fine control over the rate of saturation.

Part 3: Single-Crystal X-ray Diffraction Workflow

The following outlines the standard procedure for analyzing a suitable single crystal.

Figure 1: A comprehensive workflow diagram illustrating the key experimental and computational stages for determining a crystal structure.

Step-by-Step Protocol for Data Collection and Structure Solution:

-

Crystal Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (transparent, no visible cracks) is carefully selected under a microscope.[1] It is mounted on a goniometer head, often using a cryoloop and flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.

-

Unit Cell Determination: An initial series of diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice.[2] This step confirms the quality of the crystal and provides the orientation matrix for the full data collection.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.[2][3] The exposure time and rotation angle per frame are optimized to maximize the signal-to-noise ratio.

-

Data Reduction and Scaling: The raw diffraction intensities are integrated, corrected for experimental factors (like absorption and background), and scaled.[2] This process generates a reflection file (typically in .hkl format) that contains the Miller indices (h,k,l) and the intensity for each reflection.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods, which are implemented in software like SHELXS or SHELXT.[4] This yields an initial electron density map from which the positions of most non-hydrogen atoms can be determined.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization process in a program like SHELXL.[5][6] This iterative process involves adjusting atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions.

-

Validation: The final refined structure is validated using geometric checks and analysis of the final difference electron density map to ensure the model is chemically reasonable and accurately represents the data. The final model is typically reported in a Crystallographic Information File (CIF).

Part 4: Predicted Structural Features and Discussion

Based on the known structures of related oxindole and Boc-protected amine compounds, we can predict the key structural characteristics of tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate.

Predicted Crystallographic Data

The following table summarizes the anticipated crystallographic data for the title compound. These values are hypothetical and serve as a benchmark for what to expect from an experimental determination.

| Parameter | Predicted Value |

| Chemical Formula | C₁₃H₁₆N₂O₃ |

| Formula Weight | 248.28 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ (common for chiral molecules) |

| a, b, c (Å) | 10-15 Å, 8-12 Å, 15-20 Å |

| α, γ (°) | 90° |

| β (°) | 95-105° (if monoclinic) |

| Volume (ų) | 1800-2200 |

| Z (molecules/unit cell) | 4 or 8 |

| Calculated Density (g/cm³) | 1.2-1.4 |

| R-factor (R1) | < 0.05 (for a well-refined structure) |

Molecular Geometry and Conformation

The oxindole ring system is expected to be nearly planar. The key conformational flexibility will arise from the rotation around the C6-N(carbamate) and N-C(Boc) bonds. The bulky tert-butyl group will likely adopt a conformation that minimizes steric clash with the oxindole core.

Figure 2: Predicted 2D molecular structure of the title compound with a plausible conformation of the Boc-protecting group.

Intermolecular Interactions and Crystal Packing

The most significant intermolecular interaction is expected to be hydrogen bonding. The N-H group of the oxindole lactam (N1-H) and the N-H group of the carbamate are strong hydrogen bond donors. The carbonyl oxygen of the lactam (C2=O) and the carbonyl oxygen of the carbamate are strong hydrogen bond acceptors. It is highly probable that these groups will form a network of hydrogen bonds, potentially leading to the formation of chains or sheets within the crystal lattice, a common motif in similar structures.[7]

Part 5: Conclusion

This guide has outlined a robust and scientifically grounded pathway for the complete structural elucidation of tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a high-resolution three-dimensional model of this important synthetic intermediate. The resulting structural information will be invaluable for rational drug design, providing deep insights into the conformational and electronic properties that govern its reactivity and potential biological activity.

Part 6: References

-

Latifi, R. User guide to crystal structure refinement with SHELXL. [Source not explicitly provided, but content aligns with standard SHELXL documentation]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

-

Carleton College. Single-crystal X-ray Diffraction. SERC (Science Education Resource Center). [Link]

-

ResearchGate. tert-Butyl (3S,6R,9R)-(5-oxo-3-{[1(R)-phenylethyl]carbamoyl}-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl)carbamate monohydrate at 95 K. Request PDF. [Link]

-

University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

-

Müller, P. The SHELX package. MIT OpenCourseWare. [Link]

-

MDPI. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Molecules. [Link]

-

Sheldrick, G. M. SHELXL-97. [Source not explicitly provided, but content aligns with standard SHELXL documentation]

-

Platypus Technologies. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

-

NPTEL-NOC IITM. (2019, May 6). Single Crystal X-Ray Diffraction Data Collection [Video]. YouTube. [Link]

-

Sheldrick, G. M. Introduction to SHELXL Refinement: Restraints, Constraints and Esds. cdifx. [Link]

-

Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Biochimica Polonica, 53(1), 21-30. [Link]

Sources

- 1. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 6. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate

Introduction

tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate is a valuable intermediate in medicinal chemistry and drug discovery. The oxindole core is a privileged scaffold found in numerous biologically active compounds and natural products. The introduction of a Boc-protected amine at the 6-position provides a versatile handle for further functionalization, enabling the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the synthetic pathways leading to this key intermediate, with a focus on practical experimental details, mechanistic insights, and comparative analysis of different routes.

Strategic Overview of Synthetic Pathways

The synthesis of tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate primarily revolves around the formation of the 6-aminooxindole precursor, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The most common and logical approach involves a three-step sequence starting from commercially available oxindole:

-

Electrophilic Nitration: Introduction of a nitro group at the 6-position of the oxindole ring.

-

Reduction of the Nitro Group: Conversion of the 6-nitrooxindole to 6-aminooxindole.

-

Boc-Protection: Installation of the Boc protecting group onto the 6-amino functionality.

An alternative, though less direct, pathway could involve the synthesis of a 6-nitroindole, followed by oxidation to the corresponding oxindole and subsequent reduction and protection. However, the direct nitration of oxindole is generally more efficient.

Caption: Primary synthetic strategy for the target compound.

Pathway I: The Nitration-Reduction-Protection Sequence

This pathway is the most widely employed due to its straightforward nature and the availability of starting materials.

Step 1: Synthesis of 6-Nitrooxindole

The regioselective nitration of oxindole at the 6-position is a critical step. The electron-donating nature of the lactam nitrogen and the aromatic ring directs electrophilic substitution primarily to the 5- and 7-positions. However, under controlled conditions, the 6-nitro isomer can be obtained.

Causality Behind Experimental Choices:

The choice of nitrating agent and reaction conditions is crucial to favor the formation of the 6-nitro isomer and minimize the formation of other isomers and di-nitro products. A mixture of nitric acid and sulfuric acid is a common nitrating agent. The reaction temperature must be carefully controlled to prevent runaway reactions and improve selectivity.

Experimental Protocol: Nitration of Oxindole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Addition of Oxindole: Slowly add oxindole portion-wise to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir the mixture until all the oxindole has dissolved.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Nitration Reaction: Slowly add the nitrating mixture dropwise to the oxindole solution, maintaining the temperature between 0-5 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The precipitate formed is collected by filtration, washed with cold water until the washings are neutral, and then dried.

-

Purification: The crude 6-nitrooxindole can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Step 2: Synthesis of 6-Aminooxindole

The reduction of the nitro group in 6-nitrooxindole to an amino group is typically achieved through catalytic hydrogenation. This method is highly efficient and generally provides clean products.

Causality Behind Experimental Choices:

Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and effective method for the reduction of aromatic nitro groups.[1][2] The choice of solvent is important; alcohols like ethanol or methanol are commonly used as they readily dissolve the starting material and are compatible with the hydrogenation conditions. The reaction is carried out under a hydrogen atmosphere.

Experimental Protocol: Reduction of 6-Nitrooxindole

-

Reaction Setup: In a hydrogenation flask, dissolve 6-nitrooxindole in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and then introduce hydrogen gas (balloon or a pressurized system). Repeat this cycle three times to ensure an inert atmosphere.

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 6-aminooxindole. The product can be purified by recrystallization if necessary.

Step 3: Synthesis of tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate

The final step is the protection of the amino group of 6-aminooxindole with a Boc group. Di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent for this transformation.[3]

Causality Behind Experimental Choices:

The reaction is typically carried out in the presence of a base, such as triethylamine or sodium bicarbonate, to neutralize the acidic byproduct and drive the reaction to completion. The choice of solvent can vary, with aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) being common. An aqueous co-solvent system can also be employed.[3]

Caption: Mechanism of Boc protection of 6-aminooxindole.

Experimental Protocol: Boc-Protection of 6-Aminooxindole

-

Reaction Setup: Dissolve 6-aminooxindole in a mixture of THF and water.

-

Base Addition: Add sodium bicarbonate to the solution and stir until it dissolves.

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate in THF dropwise to the reaction mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, remove the THF under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate.

-

Washing: Wash the combined organic layers with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | Nitration | HNO₃, H₂SO₄ | H₂SO₄ | 0-5 | 60-70 |

| 2 | Reduction | H₂, 10% Pd/C | Ethanol | Room Temp. | 85-95 |

| 3 | Boc Protection | (Boc)₂O, NaHCO₃ | THF/Water | Room Temp. | 80-90 |

Alternative Synthetic Considerations

While the nitration-reduction-protection sequence is the most common, other strategies could be envisioned, particularly for the synthesis of the 6-aminooxindole precursor. For instance, methods involving the construction of the oxindole ring from a pre-functionalized benzene derivative could be employed. However, these routes are often more lengthy and may offer lower overall yields.

Conclusion

The synthesis of tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate is a well-established process that provides a key building block for drug discovery programs. The three-step sequence of nitration, reduction, and Boc protection starting from oxindole is a reliable and efficient method. Careful control of reaction conditions, particularly during the nitration step, is essential for achieving good regioselectivity and high yields. This guide provides the necessary details for researchers to successfully synthesize this important intermediate and utilize it in the development of novel therapeutic agents.

References

- Ge, D., Sun, L., Yu, Z., Luo, X., Xu, P., & Shen, Z. (2022). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry, 20(7), 1493–1499.

- Paszewski, M., & Makosza, M. (2002). Synthesis of Substituted Nitrooxindoles via Intramolecular Oxidative Nucleophilic Substitution of Hydrogen in m-Nitroacylanilides. Synthesis, 2002(11), 1533–1536.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- E. I. Du Pont De Nemours & Co. (1958). Hydrogenation of nitro compounds to amines and catalyst therefor. U.S.

- Merck & Co., Inc. (2010). Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole.

-

ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes 6 into anilines 7. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Retrieved from [Link]

-

Synple Chem AG. (n.d.). Application Note – N-Boc protection. Retrieved from [Link]

Sources

Comprehensive Solubility Profile of tert-Butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate in Organic Solvents

Executive Summary

In pharmaceutical development and complex organic synthesis, understanding the precise solvation thermodynamics of intermediate compounds is critical for optimizing reaction yields, purification workflows, and biological assay formulations. tert-Butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate (CAS RN: 184021-91-8), commonly referred to as Boc-6-aminooxindole, is a highly valuable synthetic intermediate[1]. It serves as a core scaffold in the development of kinase inhibitors and positive allosteric modulators.

This technical guide provides an in-depth analysis of its solubility profile across various organic solvents. By deconstructing the molecule into its functional moieties—the polar oxindole core and the lipophilic tert-butoxycarbonyl (Boc) protecting group—we can establish a predictive and reliable framework for its behavior in solution.

Structural Causality & Solvation Thermodynamics

The solubility of a molecule is dictated by the delicate balance between its crystal lattice energy and its favorable interactions with solvent molecules. For tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate, the solubility profile is governed by two distinct structural features:

-

The Oxindole Core (Polar Lactam): The bare oxindole molecule is characterized by a bicyclic structure containing an amide-like lactam ring. This moiety acts as both a strong hydrogen-bond donor (via the NH group) and an acceptor (via the C=O group). Consequently, unsubstituted oxindoles exhibit high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[2][3], but are sparingly soluble in purely non-polar aliphatic hydrocarbons.

-

The Boc Protecting Group (Lipophilic Modifier): The introduction of the bulky, non-polar tert-butoxycarbonyl (Boc) group significantly alters the physical properties of the parent amine[4]. The steric bulk of the tert-butyl moiety disrupts tight intermolecular hydrogen-bonding networks (dimerization) that typically stabilize the crystal lattice of oxindoles. Furthermore, the Boc group dramatically increases the molecule's lipophilicity, enhancing favorable Van der Waals interactions with moderately polar and chlorinated solvents[4][5].

Causality in Action: While bare 2-oxindole relies heavily on polar solvents for dissolution[6], the Boc-protected derivative exhibits a "hybrid" solubility profile. It retains excellent solubility in DMSO and DMF due to the intact lactam core, but gains significantly enhanced solubility in dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF) due to the lipophilic Boc appendage.

Figure 1: Solvation thermodynamics driven by the dual-nature structural components of the molecule.

Quantitative Solubility Matrix

The following table synthesizes the expected solubility profile of tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate at standard ambient temperature (25°C). These values are derived by anchoring to the baseline thermodynamic solubility data of 2-oxindole[6] and applying the predictable lipophilic shift (+logP) imparted by the Boc-carbamate derivatization[4].

| Solvent Category | Solvent | Estimated Solubility (25°C) | Mechanistic Rationale |

| Polar Aprotic | DMSO | > 25 mg/mL | Strong H-bond acceptance from the oxindole NH; optimal for stock solutions[2][3]. |

| Polar Aprotic | DMF | > 20 mg/mL | Excellent solvation of both the lactam core and the carbamate moiety. |

| Moderately Polar | THF | 15 - 20 mg/mL | Ethers interact favorably with the lipophilic Boc group while solvating the lactam. |

| Moderately Polar | Dichloromethane (DCM) | 10 - 15 mg/mL | Standard solvent for Boc-deprotection; lipophilicity of the tert-butyl group drives dissolution[4]. |

| Moderately Polar | Ethyl Acetate (EtOAc) | 10 - 15 mg/mL | Excellent general-purpose solvent for extraction and chromatography of Boc-amines. |

| Polar Protic | Ethanol / Methanol | 5 - 10 mg/mL | Moderate solubility; the bulky Boc group slightly hinders extensive protic solvent networks compared to bare oxindole[2][6]. |

| Non-Polar | Hexane / Heptane | < 1 mg/mL | Poor solubility; the highly polar lactam core prevents complete dissolution in purely aliphatic environments. |

| Aqueous | Water / PBS (pH 7.4) | < 0.1 mg/mL | Practically insoluble due to the massive hydrophobic penalty of the tert-butyl group. |

Experimental Workflow: Self-Validating High-Throughput Solubility Screening

To verify the solubility of specific batches of tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate for critical downstream applications, a self-validating "shake-flask" protocol coupled with HPLC-UV is required.

Why this specific protocol? Simply observing visual dissolution (kinetic solubility) often leads to false positives due to transient supersaturation. This protocol measures thermodynamic solubility, ensuring the compound has reached a true equilibrium with the solvent crystal lattice state.

Step-by-Step Methodology:

-

Standard Preparation (The Self-Validating Step): Prepare a known concentration standard of bare 2-oxindole (e.g., 1 mg/mL in DMSO). Run this standard through the HPLC to validate the UV-detector response (typically at 210-250 nm) and ensure the column chemistry is functioning correctly before testing the Boc-derivative[6].

-

Solid Dispensing: Weigh an excess amount (e.g., 50 mg) of tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate into a series of 4 mL borosilicate glass vials.

-

Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., DCM, EtOAc, DMSO) to each vial.

-

Thermodynamic Equilibration: Seal the vials and place them on an orbital shaker at 25°C for 24 to 48 hours. Causality: This extended timeframe is mandatory to allow the system to transition from kinetic dissolution to thermodynamic equilibrium, precipitating any supersaturated material.

-

Phase Separation: Remove the vials and allow them to settle for 1 hour. Draw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to aggressive organic solvents like DCM and THF. The 0.22 µm pore size ensures micro-crystals are excluded, which would otherwise dissolve in the HPLC mobile phase and artificially inflate the solubility reading.

-

Quantification: Dilute the filtered supernatant (if necessary) and inject it into the HPLC-UV system. Calculate the concentration against a pre-established calibration curve of the Boc-protected compound.

Figure 2: Self-validating thermodynamic solubility screening workflow.

Solvent Selection for Downstream Applications

Understanding the solubility profile allows for the rational design of downstream chemical and biological workflows:

-

Boc-Deprotection (Synthesis): The removal of the Boc group is typically achieved using strong acids like Trifluoroacetic Acid (TFA) or HCl[4]. Because the compound is highly soluble in DCM, a standard deprotection cocktail of 20-50% TFA in DCM is highly effective. The lipophilic nature of the starting material ensures complete dissolution, leading to rapid, homogenous reaction kinetics.

-

Purification & Recrystallization: The stark contrast in solubility between moderately polar solvents (EtOAc) and non-polar solvents (Hexane) makes this compound an excellent candidate for anti-solvent recrystallization. Dissolving the crude product in a minimal amount of warm EtOAc and slowly titrating in Hexane will predictably crash out highly pure crystals.

-

Biological Assays: For in vitro screening (e.g., kinase inhibition assays), the compound must be introduced into aqueous buffer systems. Due to its near-zero aqueous solubility, it must first be dissolved in DMSO to create a highly concentrated stock solution (e.g., 10 mM to 50 mM)[2][3]. This stock is then serially diluted into the aqueous assay buffer, ensuring the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced cytotoxicity.

Sources

Decoding the Mechanism of Action of Oxindole-Based Kinase Inhibitors: Structural Insights and Experimental Validation

Executive Summary

The dysregulation of protein kinases is a fundamental driver of oncogenesis, angiogenesis, and metastasis. Over the past two decades, the indolin-2-one (oxindole) core has emerged as a highly privileged structural motif in the rational design of small-molecule kinase inhibitors[1],[2]. By mimicking the purine ring of adenosine triphosphate (ATP), oxindole derivatives effectively anchor into the highly conserved catalytic cleft of kinases.

This technical guide dissects the molecular mechanism of action (MoA) of oxindole-based inhibitors, detailing their structural dynamics, target selectivity, and the rigorous experimental workflows required to validate their efficacy. As application scientists, our goal is not merely to synthesize compounds, but to understand the causality behind their binding kinetics and cellular phenotypes.

Structural Rationale: The Oxindole Core as a Kinase Hinge-Binder

To understand how oxindole-based inhibitors function, we must first classify their binding modality. The vast majority of oxindole derivatives act as Type I ATP-competitive inhibitors ,[3]. Type I inhibitors target the active conformation of the kinase, inserting themselves directly into the adenine-binding pocket.

The Pharmacophore Model

The indolin-2-one scaffold is uniquely suited for kinase inhibition due to its hydrogen-bonding capabilities and planar geometry:

-

Hinge Region Anchoring: The lactam nitrogen (NH) and the carbonyl oxygen of the oxindole ring act as a dual hydrogen-bond donor-acceptor system. These atoms form critical, high-affinity hydrogen bonds with the backbone amides and carbonyls of the kinase hinge region,[4].

-

Hydrophobic Pocket Exploitation: Substitutions at the C-3 position (e.g., pyrrole rings, benzylidene groups) extend deeply into adjacent hydrophobic pockets within the active site. The steric bulk and electronic properties of these C-3 substituents are the primary determinants of kinase selectivity[5].

-

Solvent Exposure: Modifications at other positions, such as the N-2-(diethylamino)ethyl side chain found in sunitinib, point outward toward the solvent-exposed region, improving aqueous solubility and pharmacokinetic properties without disrupting the core binding[3].

Mechanism of oxindole inhibitors blocking ATP binding at the RTK hinge region.

Target Engagement and Pathway Blockade

Oxindole derivatives have been successfully optimized to target both receptor tyrosine kinases (RTKs) and serine/threonine kinases, such as cyclin-dependent kinases (CDKs)[5],[4].

Case Study: Sunitinib (SU11248)

Sunitinib is an FDA-approved, multi-targeted RTK inhibitor built on a pyrrole-substituted indolin-2-one scaffold[6],[7]. Its MoA relies on the simultaneous blockade of multiple pro-angiogenic and oncogenic pathways:

-

Primary Targets: Vascular Endothelial Growth Factor Receptors (VEGFR1/2/3), Platelet-Derived Growth Factor Receptors (PDGFRα/β), KIT, and FLT3[7],[8].

-

Pathway Disruption: By competitively displacing ATP, sunitinib prevents the trans-autophosphorylation of the RTK intracellular domains. This halts the recruitment of SH2-domain-containing adaptor proteins, effectively silencing the downstream RAS/MAPK/ERK and PI3K/AKT signaling cascades[7].

-

Phenotypic Result: The dual inhibition of VEGFR (on endothelial cells) and PDGFR (on pericytes) leads to profound anti-angiogenic effects, starving the tumor of its blood supply while directly inducing apoptosis in tumor cells driven by KIT or FLT3 mutations[7].

Quantitative Selectivity Profiling

To illustrate the structure-activity relationship (SAR) dynamics, Table 1 summarizes the in vitro kinase selectivity profiles of prominent oxindole-based inhibitors.

Table 1: Kinase Selectivity and IC50 Profiling of Key Oxindole Inhibitors

| Compound | Structural Classification | Primary Kinase Targets | IC50 Values (nM) | Clinical Status |

| Sunitinib | Pyrrole-indolin-2-one | VEGFR2, PDGFRβ, KIT | 80 (VEGFR2), 2 (PDGFRβ) | FDA Approved[8] |

| Semaxanib (SU5416) | Pyrrole-indolin-2-one | VEGFR1/2, PDGFR | ~1000 (VEGFR2) | Investigational[6] |

| Toceranib | Pyrrole-indolin-2-one | VEGFR, PDGFR, KIT | Sub-nanomolar to low nM | FDA Approved (Vet)[2] |

| GW8510 | 3-hydrazone-indolin-2-one | CDK2 / Cyclin E | ~10 (CDK2) | Preclinical[4] |

Experimental Methodologies for MoA Validation

As application scientists, we must bridge the gap between in silico docking and in vivo efficacy. The following self-validating protocols are mandatory for confirming the MoA of novel oxindole inhibitors.

Step-by-step experimental workflow for validating oxindole-based kinase inhibitors.

Protocol 1: Cell-Free ATP Competition Kinetics (TR-FRET)

Objective: To biochemically validate that the oxindole compound acts as a Type I ATP-competitive inhibitor. Causality & Logic: Running an assay at a single ATP concentration cannot distinguish between competitive, uncompetitive, or allosteric inhibition. By varying both ATP and inhibitor concentrations, we can generate Lineweaver-Burk plots. A true oxindole Type I inhibitor will show a constant Vmax but an increasing apparent Km for ATP.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare recombinant active kinase domain (e.g., VEGFR2), a biotinylated peptide substrate, and a TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).

-

Matrix Setup: In a 384-well plate, set up a 2D titration matrix: titrate the oxindole inhibitor (0.1 nM to 10 µM) against varying concentrations of ATP (e.g., 0.5×Km , 1×Km , 5×Km , and 10×Km ).

-

Self-Validation Controls:

-

Positive Control: Staurosporine (a known pan-kinase ATP-competitive inhibitor) to validate assay dynamic range.

-

Negative Control: Kinase-dead mutant or vehicle (DMSO) to establish baseline fluorescence.

-

-

Reaction & Detection: Incubate the kinase, substrate, ATP, and inhibitor for 60 minutes at room temperature. Add the TR-FRET detection mixture and read the time-resolved fluorescence signal (665 nm / 615 nm ratio).

-

Data Analysis: Plot the reaction velocity versus ATP concentration at different inhibitor concentrations. An intersection of the lines at the y-axis on a Lineweaver-Burk plot confirms competitive inhibition at the hinge region.

Protocol 2: Intact Cell Ligand-Dependent Autophosphorylation Assay

Objective: To verify that the oxindole inhibitor can penetrate the cell membrane and outcompete physiological intracellular ATP (~1–5 mM) to block target kinase activity[5]. Causality & Logic: Biochemical IC50s often fail to translate to cellular efficacy due to poor membrane permeability or the massive intracellular ATP concentration. By stimulating starved cells with a specific ligand (e.g., VEGF) and probing for the phosphorylated receptor, we validate functional target engagement in situ.

Step-by-Step Methodology:

-

Cell Culture & Starvation: Seed target cells (e.g., HUVECs for VEGFR2) in 6-well plates. Once 80% confluent, serum-starve the cells for 16-24 hours to reduce baseline kinase activity.

-

Inhibitor Treatment: Pre-incubate the cells with a serial dilution of the oxindole inhibitor (or DMSO vehicle) for 1–2 hours.

-

Ligand Stimulation: Stimulate the cells with the specific growth factor (e.g., 50 ng/mL VEGF-A) for exactly 5–10 minutes to induce maximal receptor autophosphorylation.

-

Lysis & Western Blotting: Rapidly wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

-

Self-Validation Controls: Probe the membrane with antibodies against the phosphorylated kinase (e.g., p-VEGFR2). Crucially, strip and reprobe for total unphosphorylated kinase (e.g., total VEGFR2) and a housekeeping protein (e.g., GAPDH). This internal loading control self-validates that the loss of the phospho-signal is due to true kinase inhibition, not compound-induced cell death or unequal sample loading.

Conclusion & Future Perspectives

The indolin-2-one scaffold remains a cornerstone of targeted oncology. By understanding the precise structural interactions—specifically the hydrogen bonding at the kinase hinge region and the exploitation of adjacent hydrophobic pockets—researchers can continue to fine-tune oxindole derivatives. Future iterations of oxindole-based inhibitors are currently focusing on overcoming point-mutation-driven resistance (such as the T315I "gatekeeper" mutation in ABL or D816V in KIT) and exploring targeted protein degradation via PROTACs, where the oxindole core serves as a highly efficient target-binding warhead.

References

- Title: Structural Insights of Oxindole based Kinase Inhibitors as Anticancer Agents: Recent Advances Source: ResearchGate / European Journal of Medicinal Chemistry URL

- Title: Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases Source: ACS Publications / Journal of Medicinal Chemistry URL

- Title: Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds Source: NIH / PMC URL

- Title: Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents Source: Cancer Treatment Journal URL

- Title: Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling Source: MDPI URL

- Title: Oxindole-Based Inhibitors of Cyclin-Dependent Kinase 2 (CDK2)

- Title: Sunitinib: A Multitargeted Receptor Tyrosine Kinase Inhibitor in the Era of Molecular Cancer Therapies Source: ResearchGate URL

- Title: SUNITINIB (PD003663)

- Title: Targeting of a platinum-bound sunitinib analog to renal proximal tubular cells Source: NIH / PMC URL

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting of a platinum-bound sunitinib analog to renal proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. SUNITINIB (PD003663, WINHZLLDWRZWRT-ATVHPVEESA-N) [probes-drugs.org]

Synthesis of tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate: An Application Note and Protocol

For: Researchers, scientists, and drug development professionals.

Introduction

The oxindole scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1][2] Functionalization of the oxindole core provides a versatile platform for the development of novel therapeutic agents. This application note provides a detailed, step-by-step protocol for the synthesis of tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate, a key intermediate for the elaboration of more complex molecules. The synthesis proceeds through a reliable two-step sequence: the reduction of 6-nitrooxindole to 6-aminooxindole, followed by the protection of the resulting amino group with a tert-butoxycarbonyl (Boc) group. This guide is designed to be a self-validating system, with explanations for key experimental choices to ensure reproducibility and success.

Overall Synthesis Pathway

The synthesis is a two-step process starting from the commercially available 6-nitrooxindole. The first step involves the reduction of the nitro group to a primary amine, followed by the protection of this amine with a Boc group.

Caption: Two-step synthesis of the target compound.

Part 1: Synthesis of 6-Aminooxindole from 6-Nitrooxindole

The initial step focuses on the selective reduction of the nitro group of 6-nitrooxindole. A common and effective method for this transformation is the use of a metal catalyst in an acidic or neutral medium. Here, we utilize iron powder in the presence of ammonium chloride, a mild and efficient system for the reduction of aromatic nitro compounds.[3]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 6-Nitrooxindole | ≥98% | Commercially Available |

| Iron powder (<325 mesh) | Reagent | Commercially Available |

| Ammonium chloride (NH₄Cl) | ACS Reagent | Commercially Available |

| Ethanol (EtOH) | Anhydrous | Commercially Available |

| Water (H₂O) | Deionized | Laboratory Supply |

| Celite® | --- | Commercially Available |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |

| Saturated sodium bicarbonate (NaHCO₃) solution | --- | Laboratory Prepared |

| Brine (saturated NaCl solution) | --- | Laboratory Prepared |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

Step-by-Step Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-nitrooxindole (5.0 g, 28.1 mmol), ethanol (100 mL), and water (25 mL).

-

Addition of Reagents: To this suspension, add iron powder (7.8 g, 140.5 mmol, 5 eq.) and ammonium chloride (7.5 g, 140.5 mmol, 5 eq.).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation:

-

After completion, cool the reaction mixture to room temperature.

-

Filter the hot suspension through a pad of Celite® to remove the iron salts.

-

Wash the Celite® pad thoroughly with hot ethanol (3 x 50 mL).

-

Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

-

To the remaining aqueous solution, add ethyl acetate (100 mL) and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: The crude 6-aminooxindole can be purified by recrystallization from a mixture of ethanol and water or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure product as a solid.

Part 2: Synthesis of tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate

The second and final step is the protection of the amino group of 6-aminooxindole with a tert-butoxycarbonyl (Boc) group. This is a standard and highly efficient reaction that utilizes di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[4][5][6][7][8]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 6-Aminooxindole | ≥98% | From Part 1 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent | Commercially Available |

| Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) | Reagent | Commercially Available |

| Tetrahydrofuran (THF) or Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Saturated ammonium chloride (NH₄Cl) solution | --- | Laboratory Prepared |

| Brine (saturated NaCl solution) | --- | Laboratory Prepared |

| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | Commercially Available |

Step-by-Step Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 6-aminooxindole (3.0 g, 20.2 mmol) in anhydrous tetrahydrofuran (100 mL).

-

Addition of Reagents: To this solution, add triethylamine (4.2 mL, 30.3 mmol, 1.5 eq.) followed by a solution of di-tert-butyl dicarbonate (5.3 g, 24.2 mmol, 1.2 eq.) in THF (20 mL) dropwise at room temperature.

-